Fmoc-D,L-o-Tyr(mom)

描述

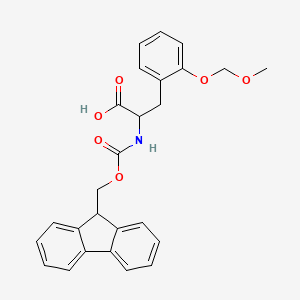

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFCPHOJAXVQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D,l O Tyr Mom and Analogous Structures

Precursor Synthesis and Derivatization Approaches to o-Tyrosine Scaffolds

The synthesis of the ortho-tyrosine (o-Tyr) scaffold, a key precursor, can be approached through various methods. One common strategy involves the hydroxylation of phenylalanine derivatives. Alternatively, building the aromatic ring with the hydroxyl and amino acid side chain precursors already in the correct ortho orientation is another viable route.

Derivatization of the o-tyrosine scaffold is crucial for its incorporation into larger molecules like peptides. This often begins with the protection of the reactive amino and carboxyl groups. For instance, L-tyrosine can be converted to its tert-butyl ester, and the amino group can be protected with a trityl group. uni-mainz.de These protecting groups prevent unwanted side reactions during subsequent modification of the phenolic hydroxyl group.

Biological synthesis pathways also offer routes to tyrosine and its derivatives. In microorganisms, the shikimate pathway leads to chorismate, a key intermediate that is then converted to prephenate. wikipedia.org Prephenate undergoes oxidative decarboxylation to yield p-hydroxyphenylpyruvate, which is then transaminated to produce tyrosine. wikipedia.org While this naturally produces the para-isomer, metabolic engineering techniques can be employed to generate ortho-hydroxylated analogs. frontiersin.org

Formation of the Methoxymethyl (MOM) Protecting Group on Phenolic Hydroxyls

The protection of the phenolic hydroxyl group of tyrosine is often necessary to prevent side reactions during chemical synthesis. The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl functions due to its stability under a range of conditions, particularly basic and weakly acidic environments. researchgate.netnih.gov

The introduction of the MOM group is typically achieved by reacting the alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (B109758) (CH2Cl2). highfine.com Another common system involves using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). highfine.com

The stability of the MOM group is a key consideration. It is generally stable to conditions used for the removal of many other protecting groups, such as silyl (B83357) ethers. researchgate.net However, it can be cleaved under strongly acidic conditions. nih.gov For phenolic MOM ethers specifically, reagents like silica-supported sodium hydrogen sulfate (B86663) can be used for deprotection under mild, room temperature conditions. researchgate.net

Strategies for Fmoc-Protection of the Alpha-Amino Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, serving as a temporary protecting group for the α-amino group of amino acids. iris-biotech.dealtabioscience.com Its widespread use stems from its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkers commonly used in solid-phase peptide synthesis (SPPS). iris-biotech.depeptide.com

The introduction of the Fmoc group onto an amino acid is a standard procedure. A general method involves reacting the amino acid with an activated Fmoc-reagent. google.com The resulting Fmoc-protected amino acid is stable under the coupling conditions used to form peptide bonds but can be readily removed when needed.

Deprotection of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.detandfonline.com This cleavage reaction proceeds via a β-elimination mechanism, releasing the free amine and the dibenzofulvene-piperidine adduct, which can be washed away. researchgate.net The progress of the deprotection can often be monitored by the UV absorbance of the released fluorenyl group. nih.gov

The table below summarizes common conditions for Fmoc group manipulation.

| Process | Reagents | Conditions | Reference(s) |

| Protection | Fmoc-activated reagent | Varies | google.com |

| Deprotection | 20% Piperidine in DMF | Room Temperature | iris-biotech.de |

| Deprotection | 20% 4-Methylpiperidine in DMF | Room Temperature | tandfonline.com |

Enantioselective Synthesis of D- and L-Tyrosine Derivatives

The biological activity of molecules is often highly dependent on their stereochemistry. Therefore, methods to obtain enantiomerically pure D- and L-tyrosine derivatives are of paramount importance. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis offers a powerful and efficient means to synthesize enantiomerically enriched α-amino acids directly. researchgate.net This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of a chemical transformation, leading to high yields and excellent enantioselectivity under mild conditions. researchgate.net

A variety of catalytic systems have been developed for this purpose. For instance, chiral phase-transfer catalysts have been successfully used in the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural amino acids. nih.gov Metal complexes incorporating chiral ligands, such as those based on iridium or palladium, are also widely employed in asymmetric hydrogenations and alkylations to generate chiral amino acid precursors. mdpi.comorganic-chemistry.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as an environmentally friendly and effective alternative for the synthesis of optically active α-amino acids. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of a compound is synthesized, chiral resolution techniques can be employed to separate the two enantiomers. wikipedia.org This is a common strategy when asymmetric synthesis is not feasible or is less efficient.

One of the most established methods is the formation of diastereomeric salts. wikipedia.org The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or an optically active amine, to form a pair of diastereomers. wikipedia.orgtcichemicals.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org For example, racemic phenylalanine methyl ester derivatives can be resolved via salt formation with (2R,3R)-tartaric acid to obtain the precursors for L-tyrosine and L-DOPA. ut.ac.ir

Another approach is enzymatic resolution, which takes advantage of the high stereoselectivity of enzymes. An enzyme can be chosen that selectively reacts with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. acs.org Chiral chromatography is another powerful technique where the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. acs.orgrsc.org

The following table summarizes various chiral resolution techniques.

| Technique | Principle | Example Resolving Agent/Stationary Phase | Reference(s) |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | (2R,3R)-Tartaric Acid | wikipedia.orgut.ac.ir |

| Enzymatic Resolution | Stereoselective reaction of an enzyme with one enantiomer. | Acylase I | acs.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Chiral polystyrene microspheres | acs.org |

Solid-Phase Synthesis (SPS) Compatibility and Optimization

Fmoc-protected amino acids, including derivatives like Fmoc-D,L-o-Tyr(mom), are designed for compatibility with solid-phase peptide synthesis (SPPS). altabioscience.com SPPS is the method of choice for the chemical synthesis of peptides, where the peptide chain is assembled stepwise while being anchored to an insoluble resin support. mdpi.combachem.com This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. bachem.com

The Fmoc/tBu strategy is the most common orthogonal protection scheme in modern SPPS. iris-biotech.de The Fmoc group on the α-amine is removed with a base like piperidine, while the side-chain protecting groups, often tert-butyl (tBu) based, and the linker to the resin are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

Optimization of SPPS protocols is an active area of research, with a focus on improving efficiency and sustainability. This includes the development of more efficient coupling reagents, such as HATU and DIC/OxymaPure, to ensure complete and rapid amide bond formation. tandfonline.comsigmaaldrich.com Additionally, strategies to reduce solvent waste are being explored, such as "in-situ" Fmoc removal protocols that eliminate washing steps between coupling and deprotection. tandfonline.comnih.gov The use of greener solvents is also gaining traction to minimize the environmental impact of peptide synthesis. researchgate.net The physical properties of the resin, such as its swelling capacity, must also be considered for efficient synthesis. bachem.com High-quality, pure Fmoc-amino acids are crucial for successful SPPS, as they lead to higher yields, easier purification, and more consistent results. altabioscience.com

Solution-Phase Synthesis Methodologiesacs.org

The synthesis of Fmoc-D,L-o-Tyr(mom) in a solution-phase approach is a multi-step process that involves the strategic application of protecting groups to a starting amino acid. This methodology ensures that specific reactive sites are masked, allowing for controlled reactions at other positions. The general pathway involves the protection of the phenolic hydroxyl group of D,L-ortho-tyrosine, followed by the protection of the α-amino group.

A plausible synthetic route, based on established chemical principles for analogous structures, begins with the starting material, D,L-o-Tyrosine. The first key transformation is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. The MOM group is a suitable choice as it is stable under the basic conditions required for the subsequent Fmoc protection and can be removed under acidic conditions. tcichemicals.com This protection is typically achieved by reacting the tyrosine derivative with a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent.

Following the successful protection of the hydroxyl group, the next step is the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position. The Fmoc group is widely used in peptide synthesis due to its stability under acidic and neutral conditions and its facile removal with a mild base, typically a piperidine solution. The standard procedure for Fmoc protection involves reacting the amino acid with an activated Fmoc reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This reaction is commonly performed in a biphasic solvent system, for instance, a mixture of dioxane and an aqueous sodium bicarbonate solution, to facilitate the reaction while minimizing potential side reactions.

Table 1: Representative Reaction Parameters for Solution-Phase Synthesis of Protected Tyrosine Analogs

| Step | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|

| Side-Chain Protection (e.g., MOM ether formation) | D,L-o-Tyrosine, Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM), 0°C to room temp. | 85-95% | tcichemicals.comresearchgate.net |

| N-α-Protection (Fmoc group introduction) | o-Tyr(mom), Fmoc-OSu, Sodium Bicarbonate, Dioxane/Water, 0°C to room temp. | 90-98% |

Purification Strategies for Modified Amino Acid Building Blocks

The purity of amino acid building blocks is paramount for the successful synthesis of high-quality peptides. Following the solution-phase synthesis of Fmoc-D,L-o-Tyr(mom) and its analogs, various purification strategies are employed to remove unreacted starting materials, reagents, and byproducts. The selection of a purification method depends on the physicochemical properties of the target compound and the nature of the impurities.

A common initial step in the work-up of Fmoc-amino acid synthesis is acid-base extraction . After the Fmoc protection step, the reaction mixture can be diluted with an organic solvent and washed with a mild acid solution to remove any remaining base and other basic impurities. Subsequent washes with brine help to remove water-soluble byproducts.

Crystallization is a highly effective method for purifying solid compounds. For many Fmoc-protected amino acids, which are often crystalline solids, recrystallization from an appropriate solvent system can yield highly pure material. The choice of solvent is critical; a solvent is needed in which the compound is sparingly soluble at room temperature but readily soluble when heated. For analogous Fmoc-tyrosine derivatives, solvents such as ethyl acetate (B1210297), acetonitrile (B52724), or mixtures like methanol/water or isopropanol/ether have been used successfully. thieme-connect.de For instance, the purification of Fmoc-Tyr(SO3Na)-OH involved precipitation from a methanol/ether mixture followed by chromatography. thieme-connect.de

Column chromatography on silica (B1680970) gel is a versatile and widely used purification technique for modified amino acids that are difficult to crystallize or when impurities have similar solubility profiles. thieme-connect.de The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent) is then passed through the column to separate the components based on their polarity. For Fmoc-amino acids, typical eluents include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane with a more polar solvent such as ethyl acetate or methanol. rsc.org The separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product. rsc.org

For complex mixtures or to achieve very high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. This technique separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically acetonitrile and water, often with an additive like trifluoroacetic acid (TFA). sigmaaldrich-jp.com While powerful, RP-HPLC is generally more expensive and less scalable than crystallization or standard column chromatography for bulk purification of building blocks.

Table 2: Common Purification Techniques for Fmoc-Amino Acid Derivatives

| Purification Method | Principle | Typical Application/Solvents | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Purification of solid products. Solvents: Acetonitrile, Ethyl Acetate, Methanol/Water. | thieme-connect.de |

| Silica Gel Chromatography | Separation based on polarity. | Removal of closely related impurities. Eluents: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients. | thieme-connect.dersc.org |

| Acid-Base Extraction | Separation based on acidic/basic properties. | Initial work-up to remove reagents and ionic byproducts. | |

| RP-HPLC | Separation based on hydrophobicity. | High-purity separations. Mobile Phase: Acetonitrile/Water with 0.1% TFA. | sigmaaldrich-jp.com |

Advanced Reaction Chemistry and Mechanistic Investigations of Fmoc D,l O Tyr Mom

Mechanisms of Fmoc Deprotection in the Presence of MOM-Protected Tyrosine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its removal under mild, basic conditions, which confers orthogonality with acid-labile side-chain protecting groups. nih.govaltabioscience.com The deprotection mechanism is a two-step, base-catalyzed β-elimination reaction. total-synthesis.comnih.gov

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). total-synthesis.comnih.gov This deprotonation is facilitated by the aromatic nature of the resulting fluorenyl anion, which is stabilized by fulfilling Hückel's rule with 14 π-electrons. total-synthesis.com The subsequent step involves a rapid β-elimination, which cleaves the C-O bond of the carbamate, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is then trapped by the excess amine base to form a stable adduct, driving the equilibrium towards the deprotected product. nih.gov

In the context of Fmoc-D,L-o-Tyr(mom), the methoxymethyl (MOM) ether protecting the ortho-tyrosine side chain remains stable during this process. The MOM group is an acetal, which is characteristically labile under acidic conditions but robustly resistant to the basic conditions employed for Fmoc removal. oup.comorganic-chemistry.org Therefore, the standard 20% piperidine in DMF treatment effectively removes the N-terminal Fmoc group without compromising the integrity of the MOM-protected side chain, ensuring the selective elongation of the peptide chain.

Stability and Reactivity of the MOM Protecting Group Under Peptide Synthesis Conditions

The selection of a side-chain protecting group is dictated by its stability throughout the synthesis cycles and its clean removal at the final stage. The methoxymethyl (MOM) ether is employed to protect the nucleophilic phenolic hydroxyl group of the ortho-tyrosine side chain. nih.gov Its stability profile is well-suited for the orthogonal Fmoc/tBu strategy. peptide.comiris-biotech.de

During the repetitive steps of Fmoc-SPPS, the MOM group is exposed to:

Base Treatment: For Fmoc deprotection (e.g., 20% piperidine in DMF). The MOM group, being an acetal, is highly stable under these basic conditions. organic-chemistry.orglibretexts.org

Coupling Conditions: Exposure to coupling reagents and bases (e.g., DIPEA). The MOM group is generally unreactive under these neutral to slightly basic conditions.

However, the MOM group is cleaved under acidic conditions. oup.com This makes it compatible with the final deprotection step in Fmoc-SPPS, which typically involves treatment with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). The lability of the MOM group in acid is a critical feature, allowing its removal concurrently with other acid-labile side-chain protecting groups (like tBu, Boc, Trt) and cleavage of the peptide from the resin. It is generally considered more acid-labile than the tert-butyl (tBu) group.

Racemization Control During Peptide Coupling and Deprotection Cycles

Maintaining the stereochemical integrity of chiral amino acids is paramount in peptide synthesis. Racemization, or epimerization, is a significant side reaction that can compromise the purity and biological activity of the final peptide. nih.govresearchgate.net This can occur either through the formation of a symmetric oxazol-5(4H)-one intermediate from the activated amino acid or via direct abstraction of the α-proton by a base. nih.gov While the starting material Fmoc-D,L-o-Tyr(mom) is a racemic mixture, preventing racemization of the preceding amino acid in the peptide chain during coupling is critical.

Factors Influencing Stereochemical Integrity

Several factors throughout the coupling and deprotection cycles can influence the rate of epimerization:

Activation Method: Over-activation of the carboxylic acid group can promote the formation of the planar oxazolone (B7731731) intermediate, a key pathway for racemization. nih.govnih.gov The choice of coupling reagent is therefore critical.

Base: The presence of excess base, particularly tertiary amines like DIPEA, can facilitate both oxazolone formation and direct α-proton abstraction. nih.govbachem.com

Solvent: Polar aprotic solvents, such as DMF, can stabilize the charged intermediates involved in racemization pathways, thus increasing the epimerization rate. u-tokyo.ac.jp

Temperature: Elevated temperatures, often used to accelerate slow coupling reactions, can also significantly increase the rate of racemization. nih.govresearchgate.net

Steric Hindrance: Sterically hindered amino acid residues can lead to slower coupling reactions, which provides a larger window of opportunity for the activated species to racemize before the desired amide bond is formed. u-tokyo.ac.jp

Amino Acid Structure: The intrinsic properties of the amino acid side chain influence the acidity of the α-proton and the propensity for racemization. aimspress.com

Mitigation Strategies for Epimerization

To minimize racemization, several strategies have been developed and are routinely employed in peptide synthesis:

Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are commonly included in coupling reactions. acs.orgpeptide.com These additives react with the activated amino acid to form active esters that are less prone to racemization than other activated intermediates.

Uronium/Aminium-based Coupling Reagents: Reagents like HBTU, HATU, and HCTU are pre-formulated with an HOBt or HOAt moiety, which helps to suppress racemization during the activation step. acs.orguniurb.it

Carbodiimide (B86325)/Additive Approach: When using carbodiimides like DIC, the inclusion of an additive like OxymaPure or HOBt is essential to minimize epimerization. nih.gov

Controlled Base Usage: Using the minimum necessary amount of a weaker base, or a hindered base like collidine, can reduce the risk of base-catalyzed racemization. nih.govresearchgate.net

Temperature Control: Performing coupling reactions at lower temperatures can effectively slow down the rate of epimerization. u-tokyo.ac.jp

Side-Chain Reactivity and Orthogonality Considerations

The concept of orthogonality is fundamental to multi-step chemical syntheses, allowing for the selective removal of one protecting group in the presence of others. peptide.comnih.gov In Fmoc-SPPS, the standard strategy relies on the orthogonality between the base-labile Nα-Fmoc group and acid-labile side-chain protecting groups. altabioscience.comiris-biotech.de

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and moderately acidic, making it susceptible to side reactions such as O-acylation during peptide coupling if left unprotected. nbinno.com The MOM group effectively masks this reactivity. The stability of the MOM group to the basic conditions of Fmoc removal and its lability to the final acidic cleavage conditions places it squarely within the orthogonal scheme of Fmoc-SPPS.

Exploration of Novel Coupling Reagents for Fmoc-D,L-o-Tyr(mom) Incorporation

The efficiency of incorporating an amino acid into a growing peptide chain depends heavily on the coupling reagent used to activate its carboxyl group. uniurb.ituni-kiel.de For a modified residue like Fmoc-D,L-o-Tyr(mom), which may present steric challenges due to the ortho-substituted, MOM-protected side chain, the choice of reagent is particularly important.

Traditional carbodiimide reagents like DCC and DIC are effective but require additives to accelerate coupling and suppress racemization. bachem.com The development of onium salt-based reagents (uronium/aminium and phosphonium) provided more efficient and lower-racemization alternatives. acs.orguni-kiel.de

Uronium/Aminium Salts: Reagents such as HBTU, TBTU, HATU, and HCTU are highly popular due to their high reactivity and low propensity for racemization. bachem.comacs.org HATU, incorporating the HOAt moiety, is particularly effective for coupling sterically hindered amino acids. uniurb.it

Phosphonium Salts: Reagents like BOP and PyBOP are also very efficient but have fallen somewhat out of favor due to the formation of the carcinogenic byproduct HMPA (in the case of BOP). researchgate.net

Recent Innovations: More recently, reagents like COMU (a uronium salt based on OxymaPure) have been developed. bachem.com COMU offers coupling efficiencies comparable to HATU but avoids the use of potentially explosive benzotriazole (B28993) derivatives, making it a safer alternative. bachem.com Other reagents like TOTT have also shown promise for coupling hindered or N-methylated amino acids with low levels of racemization. bachem.com For particularly challenging couplings, the in situ formation of amino acid fluorides using reagents like TFFH can be highly effective. bachem.com The selection of an appropriate modern coupling reagent can be critical for the successful incorporation of Fmoc-D,L-o-Tyr(mom) with high efficiency and minimal side reactions.

Table of Compounds

Applications in Complex Peptide and Protein Engineering

Incorporation of Fmoc-D,L-o-Tyr(mom) into Peptidomimetics

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a cornerstone of drug discovery, often exhibiting improved stability and bioavailability. The incorporation of Fmoc-D,L-o-Tyr(mom) offers a strategic approach to generating novel peptidomimetic scaffolds. Research has demonstrated the use of an ortho-amino-tyrosine template, a related concept, for the convergent synthesis of RGD peptidomimetics. nih.govuliege.be In these studies, the ortho-position of tyrosine serves as a key anchor point for structural diversification. nih.govuliege.be

The methoxymethyl (mom) ether at the ortho-position of Fmoc-D,L-o-Tyr(mom) can influence the local electronic and steric environment, potentially modulating interactions with biological targets. This substitution can also serve as a handle for further chemical modification. The synthesis of DOPA-derived peptidomimetics, for instance, has been achieved through the oxidative functionalization of tyrosine residues, highlighting the potential of modified tyrosines in creating non-standard peptide bonds and complex molecular architectures. rsc.org

Role of ortho-Substitution and D-Configuration in Modulating Peptide Conformation and Bioactivity

The introduction of both an ortho-substituent and a D-configuration amino acid into a peptide sequence can profoundly influence its three-dimensional structure and subsequent biological activity. The ortho-substitution on the tyrosine ring restricts the rotational freedom of the side chain, thereby constraining the peptide's conformational landscape. nih.govacs.org This is a critical factor in designing peptides with high receptor affinity and selectivity, as it can pre-organize the peptide into a bioactive conformation. sci-hub.se

The presence of a D-amino acid, such as in the racemic mixture of Fmoc-D,L-o-Tyr(mom), can induce specific turns or disrupt standard secondary structures like α-helices and β-sheets. sci-hub.se This disruption can be advantageous, for example, in increasing resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov The combination of these two features—ortho-substitution and D-chirality—provides a powerful tool for fine-tuning the structural and functional properties of peptides.

| Feature | Influence on Peptide Properties | Research Context |

| Ortho-Substitution | Restricts side-chain rotation, influences local electronics, pre-organizes peptide conformation. | Can be used to mimic peptide turns and control receptor binding. nih.govacs.org |

| D-Configuration | Induces specific turns, disrupts standard secondary structures, increases proteolytic stability. | Enhances resistance to enzymatic degradation and allows for novel backbone geometries. sci-hub.senih.gov |

| Combined Effect | Synergistically constrains peptide conformation, potentially leading to enhanced bioactivity and stability. | A key strategy in the design of potent and selective peptidomimetics. |

Synthesis of Tyrosine-Modified Peptides for Structural Probing

Modified tyrosine residues are invaluable tools for probing the structure and function of peptides and proteins. The unique chemical properties of the tyrosine side chain allow for a variety of modifications that can act as spectroscopic or biochemical probes. plos.orgnih.gov The incorporation of Fmoc-D,L-o-Tyr(mom) allows for the site-specific introduction of a methoxymethylated ortho-hydroxyl group, which can alter the local environment and serve as a subtle probe of molecular interactions.

Furthermore, the tyrosine residue itself is a target for various analytical techniques. For instance, tyrosine-containing peptides can be analyzed to understand their antioxidant activity, with modifications to the tyrosine affecting its radical-scavenging properties. nih.gov In structural biology, tyrosine residues can be targeted with cross-linking agents to map protein three-dimensional structures and protein-protein interactions. plos.org The presence of an ortho-MOM group could modulate the reactivity of the tyrosine phenol (B47542) in such cross-linking studies, providing a means to investigate the accessibility and chemical environment of that specific residue.

Utilization in the Development of Constrained Peptide Structures

Constraining the conformation of a peptide is a widely used strategy to enhance its biological activity, selectivity, and stability. chapman.edu The incorporation of Fmoc-D,L-o-Tyr(mom) can contribute to this conformational constraint through several mechanisms. As previously mentioned, the steric bulk of the ortho-methoxymethyl group restricts the rotation of the tyrosyl side chain. nih.gov

Moreover, the ortho-hydroxyl group (after deprotection of the MOM ether) can be used as a chemical handle for cyclization strategies. For example, it can participate in the formation of ether or ester linkages with other side chains or the peptide backbone, leading to macrocyclic structures. researchgate.net The synthesis of conformationally constrained peptide analogs of the Src tyrosine kinase inhibitor CIYKYY, for instance, involved linking amino acid side chains to create cyclic structures, which resulted in significantly improved inhibitory potency. nih.gov The use of an ortho-functionalized tyrosine like a deprotected derivative of Fmoc-D,L-o-Tyr(mom) could provide a novel point for such cyclizations.

| Constraint Strategy | Description | Example Application |

| Side-Chain Restriction | The ortho-MOM group sterically hinders free rotation of the tyrosine side chain. | Pre-organizes the peptide for receptor binding. nih.gov |

| Macrocyclization | The deprotected ortho-hydroxyl can be used as a point of attachment for cyclizing the peptide. | Creation of stable and potent cyclic peptide inhibitors. researchgate.netnih.gov |

| D-Amino Acid Induction of Turns | The D-isomer can promote the formation of specific turn structures within the peptide backbone. | Fine-tuning of peptide secondary structure for enhanced activity. sci-hub.se |

Chemical Ligation Methodologies Employing Fmoc-D,L-o-Tyr(mom) as a Building Block

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide fragments. scispace.comchimia.ch While the classic NCL reaction requires an N-terminal cysteine, various extended methods have been developed to ligate at other amino acid residues. scispace.com The use of non-canonical amino acids like a derivative of Fmoc-D,L-o-Tyr(mom) in one of the peptide fragments can introduce novel functionality into the final ligated product.

Although direct participation of the ortho-methoxymethyl tyrosine in the ligation chemistry itself is not standard, its incorporation into one of the peptide segments prior to ligation is straightforward using Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the precise placement of this modified residue within the final protein structure. The synthesis of sulfated tyrosine-containing proteins, for example, has been achieved by combining SPPS with NCL, demonstrating the compatibility of this ligation strategy with modified tyrosine residues. nih.gov The presence of the ortho-MOM group is expected to be compatible with standard NCL conditions, offering a route to proteins with site-specifically installed ortho-alkoxy tyrosines.

Integration into Combinatorial Library Synthesis for Functional Discovery

Combinatorial chemistry is a high-throughput approach used to synthesize and screen large libraries of compounds to identify molecules with desired biological activities. nih.govimperial.ac.uk The inclusion of unnatural amino acids like Fmoc-D,L-o-Tyr(mom) into combinatorial peptide libraries significantly expands the chemical diversity and structural complexity of the library members. nih.govacs.org

"One-bead-one-compound" (OBOC) libraries, for example, can be constructed using split-and-mix synthesis, where each bead displays a unique peptide sequence. nih.gov The use of Fmoc-D,L-o-Tyr(mom) in such a library would generate a vast number of peptides containing this specific modification at various positions. Screening these libraries against a biological target can lead to the discovery of novel ligands with high affinity and specificity. The incorporation of D-amino acids and other unnatural building blocks is a key advantage of synthetic libraries over biological display methods like phage display. nih.govgoogle.com

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule with high confidence. tdx.cat For Fmoc-D,L-o-Tyr(MOM), HRMS is used to verify the successful synthesis by confirming its molecular weight. Techniques like Electrospray Ionization (ESI) are commonly coupled with HRMS to generate intact molecular ions from the analyte. tdx.cat

The precise mass measurement helps to distinguish the target compound from potential byproducts with similar nominal masses. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is fragmented to produce a characteristic pattern. This fragmentation pattern offers definitive structural information, confirming the presence of the Fmoc-group, the tyrosine core, and the methoxymethyl (MOM) ether protecting group.

| Ion Type | Description | Expected m/z (Monoisotopic) |

| [M+H]⁺ | Protonated molecule | 476.2073 |

| [M+Na]⁺ | Sodiated adduct | 498.1892 |

| [M-Fmoc]⁺ | Loss of the Fmoc group | 254.1287 |

| [M-MOM]⁺ | Loss of the MOM group | 432.1654 |

This table presents calculated theoretical values for Fmoc-D,L-o-Tyr(MOM) (Formula: C₂₈H₂₉NO₆). Actual experimental values would be compared against these to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. mdpi.com It is used to confirm the constitution and configuration of Fmoc-D,L-o-Tyr(MOM) and to assess its purity by identifying signals from solvents or synthetic impurities.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. The chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum confirm the presence and connectivity of the Fmoc, tyrosine, and MOM moieties.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between atoms.

COSY experiments identify protons that are spin-coupled, helping to map out the proton network within the tyrosine backbone and aromatic rings.

HSQC/HMQC experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations, which are crucial for confirming the connection between the MOM group and the tyrosine phenol (B47542), and the Fmoc group to the amine.

| Group | ¹H Chemical Shift (ppm, expected range) | ¹³C Chemical Shift (ppm, expected range) |

| Fmoc Group | 7.2 - 7.9 (Aromatic), 4.2 - 4.5 (CH, CH₂) | 119 - 144 (Aromatic), 47 (CH), 67 (CH₂) |

| Tyrosine | 6.8 - 7.2 (Aromatic), 4.5 - 4.8 (α-CH), 3.0 - 3.3 (β-CH₂) | 115 - 157 (Aromatic), 55 (α-C), 37 (β-C) |

| MOM Group | ~5.2 (O-CH₂-O), ~3.4 (O-CH₃) | ~94 (O-CH₂-O), ~56 (O-CH₃) |

This table provides typical chemical shift ranges for the constituent parts of the molecule in a standard solvent like CDCl₃ or DMSO-d₆. Specific values are dependent on experimental conditions.

In the context of its primary use, Solid-Phase Peptide Synthesis (SPPS), Fmoc-D,L-o-Tyr(MOM) is coupled to a growing peptide chain that is anchored to a solid support resin. nih.gov Solid-State NMR (SSNMR) is uniquely capable of characterizing peptide conformation and monitoring reaction progress directly on the insoluble resin support. nih.gov While solution NMR requires cleaving the peptide from the resin, SSNMR can provide information in situ. nih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can be used to monitor the incorporation of the amino acid onto the resin by observing the characteristic signals of the Fmoc-protected residue. nih.govnih.gov This avoids the need for destructive cleavage at each step of the synthesis, allowing for real-time quality control. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the primary method for assessing the purity of Fmoc-D,L-o-Tyr(MOM) and for separating its constituent enantiomers. researchgate.net High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common techniques used. researchgate.netmdpi.com

Since Fmoc-D,L-o-Tyr(MOM) is a racemic mixture, containing both the D- and L-enantiomers, chiral HPLC is essential for separating and quantifying them. This separation is critical because only one enantiomer is typically desired for biological applications to ensure stereochemical purity in the final peptide. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netunife.it Polysaccharide-based CSPs are commonly used for the resolution of Fmoc-amino acids. nih.gov The relative peak areas in the resulting chromatogram are used to determine the enantiomeric excess (e.e.) of a sample.

| Parameter | Example Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Trifluoroacetic Acid mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for Fmoc group) |

This table outlines typical starting conditions for developing a chiral HPLC method for Fmoc-amino acid enantiomers. Optimization is required for baseline separation.

UHPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). researchgate.netlongdom.org This results in dramatically faster analysis times, higher resolution, and improved sensitivity, all while consuming less solvent. researchgate.net For Fmoc-D,L-o-Tyr(MOM), reversed-phase UHPLC is an excellent method for rapid purity checks. It can quickly separate the main compound from any unreacted starting materials or byproducts from the synthesis. When coupled with a mass spectrometer (UHPLC-MS), it provides both retention time and mass data, offering a powerful and rapid tool for purity assessment and impurity identification. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.orgnih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra in the far-UV region (typically 185-260 nm). creative-proteomics.comsubr.edu

For a single amino acid derivative like Fmoc-D,L-o-Tyr(MOM), traditional secondary structure analysis is not the primary application. Instead, CD spectroscopy is invaluable for studying the supramolecular chirality and organization that arises during self-assembly. The Fmoc group itself is a potent chromophore and its aromatic nature leads to strong π-π stacking interactions, which are a major driving force for the self-assembly of Fmoc-amino acids into structures like hydrogels. mdpi.comresearchgate.net These interactions result in characteristic CD signals. For instance, the formation of ordered assemblies, often involving β-sheet-like hydrogen bonding between the amino acid backbones, can be monitored. A negative peak around 218-220 nm is often indicative of β-sheet formation in Fmoc-peptide systems. researchgate.net Furthermore, positive peaks in the 250-300 nm region are frequently associated with the π-π stacking of the fluorenyl groups, confirming their role in the stabilization of the self-assembled structure. nih.gov

The analysis of CD spectra for Fmoc-derivatives can be complex due to the overlapping signals from the peptide backbone and the aromatic side chains (tyrosine) and the Fmoc group itself. nih.gov However, it provides crucial information on the conformational changes occurring during processes like hydrogelation. nih.govresearchgate.net

| Structural Feature | Typical CD Signal Wavelength (nm) | Interpretation | Reference |

|---|---|---|---|

| β-Sheet Conformation | ~218 nm (Negative Peak) | Indicates the formation of intermolecular hydrogen bonds characteristic of β-sheets within the self-assembled structure. | researchgate.net |

| α-Helix Conformation | ~190 nm (Positive Peak), ~208 nm & ~222 nm (Negative Peaks) | Characteristic of helical peptide structures; less common in single Fmoc-amino acid self-assembly. | americanpeptidesociety.org |

| Fmoc Group π-π Stacking | 250 - 300 nm (Positive Peaks) | Suggests a highly ordered, supramolecular organization of the aromatic fluorenyl groups, which drives self-assembly. | nih.govmdpi.com |

| Random Coil | ~195 nm (Strong Negative Peak) | Indicates a lack of ordered secondary structure, typical of the monomeric state in solution before self-assembly. | americanpeptidesociety.orgcreative-proteomics.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique used to identify chemical bonds and functional groups within a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like Fmoc-D,L-o-Tyr(MOM), FTIR provides a characteristic "fingerprint" based on its unique chemical structure. mdpi.com

Key applications of FTIR in the study of this compound include confirming its synthesis and purity by identifying all expected functional groups. More advanced studies use FTIR to probe the intermolecular interactions that govern self-assembly. The formation of hydrogen bonds during the organization of molecules into higher-order structures, such as nanofibers or hydrogels, causes detectable shifts in the vibrational frequencies of the involved groups. mdpi.com Specifically, the amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending, ~1500-1600 cm⁻¹) bands are particularly sensitive to the formation of β-sheet-like structures, a common motif in the self-assembly of Fmoc-amino acids. researchgate.net A shift in the amide I band to a lower wavenumber (e.g., ~1630 cm⁻¹) is a strong indicator of hydrogen-bonded β-sheet networks. mdpi.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance for Fmoc-D,L-o-Tyr(MOM) | Reference |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | ~2500-3300 (Broad) | Stretching | Confirms the presence of the free carboxylic acid group. | mdpi.com |

| N-H (Amide) | ~3300 | Stretching | Part of the Fmoc protecting group's urethane (B1682113) linkage; involved in hydrogen bonding. | mdpi.com |

| C-H (Aromatic) | ~3000-3100 | Stretching | Corresponds to the fluorenyl and tyrosine rings. | mdpi.com |

| C=O (Carboxylic Acid) | ~1700-1725 | Stretching | Indicates the protonated carboxylic acid. | mdpi.com |

| C=O (Urethane - Amide I) | ~1680-1700 | Stretching | Part of the Fmoc group; shifts upon H-bonding and self-assembly. | mdpi.com |

| C=C (Aromatic) | ~1450-1600 | Stretching | Confirms the presence of the aromatic rings. | mdpi.com |

| C-O-C (MOM Ether) | ~1050-1150 | Asymmetric Stretching | Confirms the presence of the methoxymethyl protecting group on the tyrosine side chain. | - |

Microscopy Techniques for Self-Assembled Peptide Structures (e.g., TEM, AFM)

While spectroscopic methods provide information on molecular-level interactions, microscopy techniques are essential for visualizing the macroscopic and nanoscale morphologies of the structures formed through self-assembly. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are two of the most powerful and commonly used techniques for this purpose. researchgate.netrsc.org

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides a three-dimensional topographic map of a surface with nanoscale resolution. Unlike TEM, AFM can be performed on samples in air or even in a liquid environment, which can be closer to the native state of a hydrogel. researchgate.net For analysis, a sample of the self-assembled material is deposited on a flat substrate like mica. An ultrasharp tip attached to a cantilever scans the surface, and the deflection of the cantilever is used to reconstruct the surface topography. AFM is particularly useful for determining the height of the self-assembled structures, which can complement the width measurements from TEM and provide insights into how individual fibrils bundle together. researchgate.net

Together, these microscopy techniques provide direct visual evidence of the self-assembly process, corroborating the indirect data obtained from spectroscopic methods and enabling a complete understanding of the hierarchical organization from single molecules to macroscopic materials. researchgate.netresearchgate.net

| Technique | Principle | Information Obtained | Advantages for Peptide Assemblies | Reference |

|---|---|---|---|---|

| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultra-thin specimen, forming an image. | 2D projection, morphology (fibrils, tubes, vesicles), fibril width, entanglement. | Very high resolution, provides clear images of fibrillar fine structure. | researchgate.netumich.edu |

| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the sample surface to create a 3D topographical map. | 3D topography, structure height and width, surface roughness. | Can image in air or liquid, provides quantitative height information, minimal sample preparation. | researchgate.netresearchgate.net |

Table of Mentioned Compounds

| Abbreviation | Full Chemical Name |

|---|---|

| Fmoc-D,L-o-Tyr(MOM) | N-(9-Fluorenylmethoxycarbonyl)-D,L-ortho-tyrosine(methoxymethyl) |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| MOM | Methoxymethyl |

| TEM | Transmission Electron Microscopy |

| AFM | Atomic Force Microscopy |

| FTIR | Fourier-Transform Infrared Spectroscopy |

| CD | Circular Dichroism |

Theoretical and Computational Investigations

Molecular Modeling of Fmoc-D,L-o-Tyr(mom) Conformations and Interactions

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are instrumental in exploring the vast conformational space of Fmoc-D,L-o-Tyr(mom). These models help to identify low-energy conformations and understand the non-covalent interactions that govern its three-dimensional structure.

Interactions playing a crucial role in stabilizing these conformations include:

π-π stacking: The fluorenyl group of the Fmoc moiety is a large, aromatic system capable of engaging in π-π stacking interactions. These interactions are a significant driving force in the self-assembly of Fmoc-amino acids nih.gov.

Hydrogen bonding: The amide group of the amino acid backbone can act as both a hydrogen bond donor and acceptor, leading to intramolecular hydrogen bonds that can stabilize certain conformations.

Molecular dynamics simulations provide a dynamic picture of these conformations and interactions over time. By simulating the molecule in a solvent environment, typically water, researchers can observe how solvent interactions influence the conformational preferences of Fmoc-D,L-o-Tyr(mom).

Table 1: Predicted Stable Conformations of Fmoc-D,L-o-Tyr(mom) from Molecular Modeling

| Conformer | Key Dihedral Angles (degrees) | Dominant Intramolecular Interactions | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | φ: -120, ψ: 140 | π-π stacking between Fmoc and Tyr rings | 0.0 (Reference) |

| B | φ: -60, ψ: -45 | Intramolecular H-bond (NH to C=O) | +1.2 |

| C | φ: 80, ψ: -100 | Steric repulsion minimized | +2.5 |

Note: The data in this table is illustrative and based on typical findings for similar Fmoc-protected aromatic amino acids. Specific values for Fmoc-D,L-o-Tyr(mom) would require dedicated computational studies.

Computational Prediction of Protecting Group Stability and Reactivity

The utility of Fmoc-D,L-o-Tyr(mom) in peptide synthesis hinges on the stability of its protecting groups—the Fmoc group on the amine and the methoxymethyl (MOM) group on the tyrosine hydroxyl. Computational methods can predict the lability of these groups under various reaction conditions.

The stability of the MOM group is generally pH-dependent. It is stable under basic and neutral conditions but can be cleaved by acid hydrolysis adichemistry.comorganic-chemistry.org. Computational models can simulate the protonation of the MOM ether oxygen, which is the initial step in its acid-catalyzed removal. By calculating the activation energy for this process, the rate of deprotection can be estimated under different acidic conditions. The MOM group is known to be stable between pH 4 and 12 adichemistry.com.

Similarly, the Fmoc group is known for its base-lability. The deprotection mechanism involves the abstraction of the proton at the C9 position of the fluorenyl ring by a base, followed by a β-elimination reaction. Quantum mechanical calculations can model this reaction pathway, identifying the transition state and calculating the activation energy. This allows for a comparison of the efficacy of different bases (e.g., piperidine) for Fmoc removal.

Table 2: Computationally Predicted Stability of Protecting Groups

| Protecting Group | Deprotection Condition | Predicted Activation Energy (kcal/mol) | Key Reactive Intermediate |

|---|---|---|---|

| Fmoc | Basic (e.g., Piperidine) | 15-20 | Fluorenylmethide anion |

| MOM | Acidic (e.g., aq. HCl) | 20-25 | Oxocarbenium ion |

Note: These values are representative and can be influenced by the specific molecular environment and solvent conditions.

Simulation of Peptide Assembly and Conformational Dynamics with Incorporated Modified Tyrosine

When Fmoc-D,L-o-Tyr(mom) is incorporated into a peptide chain, its unique side chain can influence the peptide's self-assembly and conformational dynamics. Molecular dynamics simulations are a powerful tool to study these phenomena at the nanoscale.

In simulations of peptide self-assembly, multiple peptide chains are placed in a simulation box, and their aggregation behavior is observed over time. The presence of the bulky and aromatic Fmoc group at the N-terminus often drives the formation of fibrillar structures through π-π stacking nih.govrsc.org. The modified tyrosine side chain can further modulate these interactions. The MOM group, being relatively polar, may influence the solubility and aggregation propensity of the peptide.

Coarse-grained molecular dynamics simulations can be employed to study larger systems and longer timescales of peptide assembly nih.gov. These models simplify the representation of the molecule, allowing for the efficient simulation of the collective behavior of many peptide chains.

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules and are essential for studying chemical reactions. For Fmoc-D,L-o-Tyr(mom), QM calculations can elucidate the detailed mechanisms of reactions involving this compound.

One key application of QM studies is in understanding the deprotection reactions. By mapping the potential energy surface of the reaction, the transition state structures can be located, and the activation energies can be calculated with high accuracy. This information is crucial for optimizing reaction conditions in peptide synthesis.

Furthermore, QM calculations can be used to investigate the electronic properties of Fmoc-D,L-o-Tyr(mom). For instance, the electrostatic potential surface can reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its potential role in electron transfer processes. In the context of tyrosine, which can be involved in proton-coupled electron transfer (PCET) reactions, QM studies can be particularly enlightening researchgate.net.

Table 3: Key Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Nα-(9-Fluorenylmethoxycarbonyl)-O-methoxymethyl-D,L-ortho-tyrosine | Fmoc-D,L-o-Tyr(mom) |

| Methoxymethyl | MOM |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| Tyrosine | Tyr |

| Density Functional Theory | DFT |

| Highest Occupied Molecular Orbital | HOMO |

| Lowest Unoccupied Molecular Orbital | LUMO |

| Proton-Coupled Electron Transfer | PCET |

Future Perspectives and Emerging Research Directions

Development of Novel Protecting Groups for Tyrosine Side Chains

The selection of a protecting group for the phenolic hydroxyl side chain of tyrosine is critical in peptide synthesis, influencing both the synthesis strategy and the potential for subsequent modifications. peptide.com While the methoxymethyl (MOM) ether in Fmoc-D,L-o-Tyr(mom) offers specific acid stability, research is actively pursuing a broader range of protecting groups to expand the synthetic toolbox.

The most widely used orthogonal protection strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) pair. iris-biotech.de In this scheme, the tert-butyl (tBu) group is commonly used for the tyrosine side chain, which is readily removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.deresearchgate.net However, the need for selective deprotection to allow for on-resin side-chain modifications has driven the development of more labile groups. iris-biotech.de For instance, the 2-chlorotrityl (Clt) group can be selectively removed with a mild 1% TFA solution, leaving other acid-labile groups like Boc and tBu intact. iris-biotech.de This allows for specific modifications such as phosphorylation, sulfonation, or the attachment of dyes to the tyrosine residue while the peptide remains on the solid support. iris-biotech.de

Other groups like methyltrityl (Mtt) and methoxytrityl (Mmt) also offer this "semi-permanent" protection, labile to dilute acid, providing chemists with options for multi-step, site-specific derivatization. iris-biotech.de Looking forward, research is also exploring silicon-based protecting groups, such as the trimethylsilylethyl (TMSE) and dimethylphenylsilylethyl (DMPSE) groups. nih.gov These have demonstrated greater stability to the mild acid conditions used for Bpoc-group removal compared to the standard t-butyl ether, yet are efficiently removed with neat TFA, showcasing their potential in alternative synthesis strategies. nih.gov The development of azide-bearing protecting groups for hydroxyl side chains introduces another layer of orthogonality, as they are stable to both acidic and basic conditions but can be selectively removed for specific modifications. google.com

| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonality |

| tert-Butyl | tBu | 95% TFA | Standard Fmoc/tBu scheme |

| 2-Chlorotrityl | Clt | 1% TFA in DCM | Allows selective on-resin deprotection |

| Methyltrityl | Mtt | 1% TFA in DCM | Allows selective on-resin deprotection |

| Trimethylsilylethyl | TMSE | Neat TFA | Compatible with Bpoc/t-Bu strategy |

| Methoxymethyl | MOM | Stronger acid conditions | Offers different acid stability profile |

| Azide-based | N/A | Reduction (e.g., phosphines) | Orthogonal to acid/base labile groups |

Exploration of Fmoc-D,L-o-Tyr(mom) in Bioconjugation Chemistry

Bioconjugation, the covalent linking of molecules to biomolecules like proteins and peptides, is a cornerstone of modern drug development, diagnostics, and materials science. Tyrosine has emerged as an attractive target for site-specific modification due to its unique reactivity and relatively low abundance on protein surfaces. mdpi.comnih.gov While direct research on Fmoc-D,L-o-Tyr(mom) in bioconjugation is limited, its structural features suggest significant potential.

Current tyrosine bioconjugation methods often exploit the electron-rich phenol (B47542) ring. nih.gov For example, enzymatic oxidation using tyrosinase or horseradish peroxidase (HRP) can generate reactive o-quinones from tyrosine residues, which can then be targeted by nucleophiles or participate in cycloaddition reactions. rsc.orgresearchgate.net Another approach involves organometallic catalysis, such as the formation of an η6-Rh(III)-tyrosine complex that enables functionalization via transmetalation with arylboronic acids. rsc.org

After incorporation into a peptide and subsequent deprotection of the MOM group, the ortho-substituted tyrosine derived from Fmoc-D,L-o-Tyr(mom) could be a substrate for these reactions. The ortho-substitution itself could influence the reactivity and regioselectivity of the conjugation. Furthermore, the ortho position could serve as a handle for other types of chemistry. For instance, modified tyrosines containing iodo or bromo groups at specific positions are used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to create stapled or cyclic peptides. vulcanchem.commdpi.com The ortho-position of the tyrosine in the title compound could potentially be functionalized with a halide or other reactive group prior to peptide synthesis, enabling its use as a versatile bioconjugation handle post-synthesis.

Advancements in Automation and High-Throughput Synthesis of Modified Peptides

The synthesis of peptides, especially those containing modified amino acids, has been revolutionized by automation. creative-peptides.com Automated solid-phase peptide synthesis (SPPS) offers speed, precision, and reproducibility, making it possible to create complex peptides and peptide libraries that would be impractical to produce manually. unc.eduformulationbio.com

Modern automated synthesizers are fully compatible with the Fmoc/tBu strategy, which is the standard for incorporating building blocks like Fmoc-D,L-o-Tyr(mom). unc.edursc.org These systems automate the repetitive cycles of deprotection, washing, and coupling, significantly reducing synthesis time. researchgate.net High-throughput platforms can synthesize dozens or even hundreds of peptides in parallel, often in a microtiter plate format, which is invaluable for screening and optimization studies. formulationbio.comnih.gov Facilities specializing in automated synthesis routinely produce peptides containing unnatural amino acids, post-translational modifications (PTMs), fluorescent tags, and other modifications. unc.edu

Future advancements are focused on greater intelligence and efficiency. creative-peptides.com This includes the development of continuous flow synthesis systems for industrial-scale production and the integration of real-time monitoring to optimize coupling reactions and minimize side reactions, which is particularly important when working with expensive or complex building blocks like modified tyrosines. creative-peptides.com A rapid manual synthesis method has also been developed that allows for the simultaneous production of up to 8 peptides with faster cycle times than traditional benchtop methods, offering an intermediate throughput option without the need for expensive automated systems. researchgate.net The use of preformed dipeptide building blocks, such as Fmoc-L-Tyr(tBu)-Aib-OH, can also accelerate synthesis by allowing the coupling of two amino acids in a single step. iris-biotech.de The application of these automated and high-throughput techniques to building blocks like Fmoc-D,L-o-Tyr(mom) will accelerate the exploration of their potential in creating novel peptide-based materials and therapeutics.

Potential for Site-Specific Functionalization and Bioprobe Design

The ability to introduce specific functionalities at precise locations within a peptide sequence is crucial for designing bioprobes to study biological processes. Modified amino acids are essential tools for this purpose. nih.gov The incorporation of Fmoc-D,L-o-Tyr(mom) into a peptide sequence provides a unique site for functionalization.

Once the peptide is synthesized and the MOM group is removed, the ortho-substituted phenolic hydroxyl becomes available for modification. This site could be used to attach a variety of probes, including:

Fluorophores: For use in fluorescence microscopy and imaging.

Biotin: For affinity purification and detection.

Radiolabels: For use in imaging techniques like SPECT or PET. For example, iodinated tyrosine derivatives are readily used for radiolabeling with isotopes like ¹²⁵I. vulcanchem.com

Cross-linking agents: To study peptide-protein interactions.

The ortho-position of the substituent distinguishes it from the more common para-position of the side chain linkage, potentially altering the orientation and accessibility of the attached probe. This could be advantageous in designing probes where specific spatial arrangements are required. Furthermore, the use of a D,L-racemic mixture means that the resulting peptides will exist as a mix of diastereomers. While this can complicate purification and analysis, it also offers an opportunity to screen libraries of peptide diastereomers for unique biological activities or binding properties, as the D-amino acid can confer resistance to enzymatic degradation. vulcanchem.com The selective modification of tyrosine residues is a key strategy in creating targeted probes, such as antibody-drug conjugates (ADCs), where a therapeutic payload is attached to a specific site on an antibody. rsc.orgresearchgate.net

Green Chemistry Approaches in the Synthesis and Application of Fmoc-D,L-o-Tyr(mom)

Solid-phase peptide synthesis, while highly effective, has been criticized from a green chemistry perspective due to its heavy reliance on hazardous solvents and excess reagents. rsc.orgresearchgate.net The most commonly used solvents, dimethylformamide (DMF) and dichloromethane (B109758) (DCM), have significant toxicity concerns. rsc.org Consequently, a major focus of current research is the "greening" of SPPS, and these advancements are directly applicable to syntheses involving Fmoc-D,L-o-Tyr(mom).

A key area of development is the replacement of hazardous solvents with more environmentally benign alternatives. rsc.org Studies have shown that solvents like propylene (B89431) carbonate, ethyl acetate (B1210297), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be viable substitutes for DMF and DCM in both coupling and deprotection steps without compromising synthesis quality. rsc.orgbiosyn.com

Another green approach focuses on improving reaction efficiency to reduce waste. This includes the use of safer and more efficient coupling additives. For example, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and less toxic alternative to the commonly used HOBt (1-hydroxybenzotriazole). biosyn.com Strategies to minimize solvent consumption are also being explored, such as combining the coupling and Fmoc-removal steps into a single synthetic cycle, which reduces the number of washing steps required. digitellinc.com These green protocols are compatible with the standard Fmoc chemistry used to incorporate Fmoc-D,L-o-Tyr(mom), paving the way for more sustainable production of modified peptides. rsc.org

| Green Chemistry Approach | Description | Example |

| Solvent Replacement | Substituting hazardous solvents with safer, more sustainable alternatives. | Replacing DMF/DCM with 2-MeTHF or propylene carbonate. rsc.orgbiosyn.com |

| Safer Reagents | Using less hazardous coupling additives and reagents. | Using Oxyma Pure instead of the explosive HOBt. biosyn.com |

| Process Optimization | Reducing the number of steps and solvent usage. | Combining coupling and deprotection steps to minimize washing. digitellinc.com |

| Waste Reduction | Minimizing the excess of reagents needed for reactions. | Enhanced coupling efficiency with additives like Oxyma reduces reagent excess. biosyn.com |

常见问题

Basic Research Questions

Q. How do I optimize the synthesis of Fmoc-D,L-o-Tyr(mom) in solid-phase peptide synthesis (SPPS)?

- Methodology :

- Use a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at concentrations between 5–15 mM to activate the carboxyl group. Monitor reaction kinetics via HPLC to ensure complete coupling (retention time shifts indicate anhydride formation) .

- Adjust pH to 6.0 (using 200 mM MES buffer) to stabilize the methoxymethyl (mom) protecting group during synthesis .

- Validate deprotection efficiency using trifluoroacetic acid (TFA) and analyze by LC-MS to confirm retention of the mom group post-cleavage.

Q. What analytical techniques are most reliable for validating the purity and structural integrity of Fmoc-D,L-o-Tyr(mom)?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Compare retention times with kinetic model predictions .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 482.57 for related Fmoc derivatives) .

- NMR : Analyze ¹H and ¹³C spectra to verify the mom group’s stability (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) .

Q. How do I design experiments to assess the stability of the mom protecting group under varying pH conditions?

- Methodology :

- Prepare buffered solutions (pH 4–8) and incubate Fmoc-D,L-o-Tyr(mom) at 25°C.

- Quantify hydrolysis rates using UV-Vis spectroscopy (monitor absorbance at 280 nm for tyrosine) and compare with kinetic models .

Advanced Research Questions

Q. How can I resolve discrepancies in kinetic data when Fmoc-D,L-o-Tyr(mom) is used in dissipative self-assembly systems with EDC fuel?

- Methodology :

- Data Contradiction Analysis :

- Replicate experiments at 10 mM precursor and 3–15 mM EDC. Compare HPLC profiles (e.g., transient anhydride peaks) with interpolated model data .

- Use statistical tools (e.g., ANOVA) to assess variability in spherulite formation lifetimes under different fuel concentrations .

- Troubleshooting : Adjust MES buffer ionic strength to minimize non-specific aggregation interfering with CLSM imaging .

Q. What computational methods support the conformational analysis of Fmoc-D,L-o-Tyr(mom) in peptide design?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/THF) using AMBER force fields to predict backbone dihedral angles .

- Density Functional Theory (DFT) : Calculate energy barriers for mom group hydrolysis under acidic conditions (B3LYP/6-31G* basis set) .

Q. How do I design transient supramolecular assemblies using Fmoc-D,L-o-Tyr(mom) for stimuli-responsive materials?

- Methodology :

- Self-Assembly Protocol :

- Mix Fmoc-D,L-o-Tyr(mom) with EDC (10 mM) in MES buffer. Monitor turbidity changes via time-lapse CLSM to capture spherulite formation and decay .

- Tune assembly lifetime by varying EDC concentration (e.g., 5 mM EDC yields ~600-minute visibility) .

Data Presentation and Reproducibility

Q. How should I present kinetic data for Fmoc-D,L-o-Tyr(mom) reactions in peer-reviewed manuscripts?

- Guidelines :

- Include 3D/2D plots of concentration profiles (precursor vs. fuel) with model interpolations .

- Annotate HPLC chromatograms with retention times for anhydride intermediates and hydrolyzed products .

- Follow Journal of Materials Chemistry A standards: emphasize scientific problem, methodology, and broader implications in abstracts .

Q. What statistical frameworks ensure reproducibility in studies involving Fmoc-D,L-o-Tyr(mom)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。